A Comparative Analysis of the Absorption Spectra of PC71BM and PC61BM: A Technical Guide for Organic Electronics Researchers
A Comparative Analysis of the Absorption Spectra of PC71BM and PC61BM: A Technical Guide for Organic Electronics Researchers
Introduction: The Fullerene Acceptors at the Heart of Organic Photovoltaics
In the landscape of organic electronics, particularly in the fabrication of bulk heterojunction (BHJ) organic solar cells (OSCs), fullerene derivatives have long stood as the benchmark electron acceptor materials. Their excellent electron affinity and transport properties have made them integral components in achieving high power conversion efficiencies. Among the most ubiquitous of these acceptors are-phenyl-C61-butyric acid methyl ester (PC61BM) and-phenyl-C71-butyric acid methyl ester (PC71BM).[1][2][3] While structurally similar, the subtle difference in their fullerene core—a C60 buckyball for PC61BM versus a C70 buckyball for PC71BM—gives rise to significant variations in their optical properties, most notably their absorption spectra.[4][5] This guide provides an in-depth technical comparison of the absorption spectra of these two critical materials, delving into the quantum mechanical origins of their differences and offering practical insights for researchers in the field.
PC61BM is a solubilized derivative of buckminsterfullerene C60, and it is one of the most commonly used electron-accepting materials in organic photovoltaic devices.[1] Similarly, PC71BM is a derivative of the C70 fullerene.[6] The choice between these two acceptors can profoundly impact the light-harvesting capabilities of an organic solar cell.
The Core Structural Difference: A Tale of Two Cages
The fundamental distinction between PC61BM and PC71BM lies in the fullerene cage to which the phenyl-butyric acid methyl ester sidechain is attached. PC61BM is derived from the highly symmetric C60 fullerene, which possesses an icosahedral (Ih) symmetry.[7][8] In contrast, PC71BM is based on the C70 fullerene, which has a lower, ellipsoidal D5h symmetry.[1][7][8] This seemingly minor alteration in molecular geometry has profound implications for the electronic transitions within the molecules and, consequently, their interaction with light.
Caption: Relationship between fullerene core structure and absorption spectrum.
A Comparative Analysis of the Absorption Spectra
The most significant practical difference between PC71BM and PC61BM is the enhanced absorption of PC71BM in the visible region of the electromagnetic spectrum. This is a direct consequence of the differing symmetries of their fullerene cores.
In the highly symmetric C60 molecule, many electronic transitions in the visible range are "forbidden" by quantum mechanical selection rules.[7][8] This results in a relatively weak absorption profile for PC61BM across the visible spectrum, with its primary absorption bands located in the UV region (around 260 nm and 328 nm).[9]
Conversely, the lower D5h symmetry of the C70 fullerene in PC71BM relaxes these selection rules.[1][7][8] This allows for electronic transitions that are forbidden in C60, leading to a notable increase in absorption intensity in the visible part of the spectrum, particularly between 400 nm and 700 nm.[9][10] The absorption spectrum of C70 shows a much stronger intensity in the low-energy region as compared to C60.[1]
| Feature | PC61BM | PC71BM | Rationale for Difference |
| Fullerene Core | C60 | C70 | Different number of carbon atoms. |
| Symmetry | Icosahedral (Ih) | D5h | The arrangement of carbon atoms. |
| UV Absorption | Strong absorption in the near-UV region (~260-400 nm).[9] | Strong absorption in the near-UV region, similar to PC61BM. | Both fullerene cores have allowed transitions in the UV. |
| Visible Absorption (400-700 nm) | Weaker, with some notable peaks. | Significantly stronger and broader absorption.[4][10] | Lower symmetry of C70 allows for electronic transitions that are forbidden in C60.[1][7][8] |
| Key Absorption Peaks (approx.) | ~330 nm, with weaker features in the visible. | ~377 nm, ~474 nm, and broader absorption into the longer visible wavelengths.[11][12] | The specific energy levels and allowed transitions in each fullerene core. |
| Impact on Solar Cell Performance | Good electron acceptor, but less contribution to light harvesting. | Enhanced light harvesting can lead to higher short-circuit currents (Jsc) and overall device efficiency.[4] | Increased absorption of photons from the solar spectrum. |
The "Why": A Deeper Dive into Electronic Transitions
The enhanced visible light absorption of PC71BM can be attributed to the nature of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). In the C70 fullerene, the HOMO-LUMO gap and the symmetry of the molecular orbitals allow for dipole-allowed electronic transitions upon the absorption of lower-energy photons (i.e., visible light).[1] In the C60 fullerene, these transitions are symmetry-forbidden, meaning they have a very low probability of occurring. While the phenyl-butyric acid methyl ester sidechain slightly perturbs the symmetry of the fullerene cage in both molecules, the fundamental electronic properties of the C60 and C70 cores remain dominant in defining their absorption spectra.
Experimental Protocol: Measuring the UV-Vis Absorption Spectrum of a Fullerene Thin Film
To experimentally verify the absorption characteristics of PC71BM and PC61BM, the following protocol for preparing and measuring thin films via UV-Vis spectroscopy is recommended. This protocol is a synthesis of standard practices in the field of organic electronics.
1. Materials and Equipment:
-
PC71BM and PC61BM powders
-
High-purity solvent (e.g., chlorobenzene, o-dichlorobenzene, or chloroform)
-
Quartz or glass substrates
-
Ultrasonic bath
-
Spin coater
-
Hotplate
-
UV-Vis spectrophotometer
2. Step-by-Step Procedure:
Caption: Workflow for UV-Vis absorption spectroscopy of fullerene thin films.
-
Step 1: Substrate Cleaning
-
Place the quartz or glass substrates in a beaker.
-
Sequentially sonicate the substrates in a bath of deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Optional: Treat the substrates with UV-ozone for 10-15 minutes to remove any remaining organic residues and improve surface wettability.
-
-
Step 2: Solution Preparation
-
Prepare solutions of PC71BM and PC61BM in a suitable solvent (e.g., chlorobenzene) at a known concentration (e.g., 10-20 mg/mL).
-
Gently heat and stir the solutions on a hotplate (e.g., at 40-60 °C) in a sealed vial overnight to ensure complete dissolution.
-
Before use, allow the solutions to cool to room temperature and filter them through a 0.2 µm PTFE syringe filter to remove any aggregates.
-
-
Step 3: Thin Film Deposition via Spin Coating
-
Place a cleaned substrate onto the chuck of the spin coater.
-
Dispense a small amount of the fullerene solution onto the center of the substrate.
-
Spin coat the solution at a specific speed (e.g., 1000-3000 rpm) for a set duration (e.g., 30-60 seconds). The spin speed and time will determine the thickness of the film.
-
-
Step 4: Thermal Annealing
-
Transfer the coated substrate to a hotplate in an inert atmosphere (e.g., a nitrogen-filled glovebox).
-
Anneal the film at a specific temperature (e.g., 80-120 °C) for a defined time (e.g., 5-10 minutes) to remove residual solvent and potentially improve film morphology.
-
-
Step 5: UV-Vis Spectrophotometer Measurement
-
Calibrate the spectrophotometer by taking a baseline reading with a clean, uncoated substrate.
-
Place the substrate with the fullerene thin film in the sample holder.
-
Measure the absorption spectrum over the desired wavelength range (e.g., 300-800 nm).
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Conclusion and Practical Implications
The choice between PC61BM and PC71BM is a critical consideration in the design of organic solar cells. The enhanced visible light absorption of PC71BM makes it a more effective light-harvesting component in the active layer of a BHJ device. This can lead to a significant increase in the short-circuit current density (Jsc) and, consequently, a higher power conversion efficiency, particularly when used in conjunction with donor polymers that have complementary absorption spectra. However, other factors such as cost, solubility, and morphology with the donor polymer also play a role in materials selection. A thorough understanding of the fundamental optical properties of these fullerene acceptors, as outlined in this guide, is paramount for researchers and scientists working to advance the field of organic electronics.
References
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Electronic Structure of Fullerene C60 and C70. (2013, May 25). Chem LibreTexts. [Link]
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Orlandi, G., & Negri, F. (2002). Electronic states and transitions in C60 and C70 fullerenes. Photochemical & Photobiological Sciences, 1(5), 289-308. [Link]
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Negri, F., & Orlandi, G. (2002). Electronic states and transitions in C-60 and C-70 fullerenes. ResearchGate. [Link]
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The absorption spectra for PC 71 BM (green) and PC 61 BM (red) and P3HT (dark blue), alongside the fluorescence spectrum for P3HT (in blue). (n.d.). ResearchGate. [Link]
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PC71BM | SOL5071. (n.d.). Solaris Chem. [Link]
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Cataldo, F., & Iglesias-Groth, S. (2013). ON THE MOLAR EXTINCTION COEFFICIENTS OF THE ELECTRONIC ABSORPTION SPECTRA OF C60 AND C70 FULLERENES RADICAL CATION. Instituto de Astrofísica de Canarias. [Link]
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Leach, S. (1992). Electronic spectra and transitions of the fullerene C60. Semantic Scholar. [Link]
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Absorbance spectra of the PTB7:PC 71 BM layer cast from (a) pure solvents and (b) solvent/additive mixtures. (n.d.). ResearchGate. [Link]
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Otieno, F., et al. (2021). Comparative Investigation of Fullerene PC71BM and Non-fullerene ITIC-Th Acceptors Blended With P3HT or PBDB-T for Organic Solar Cell Applications. Frontiers in Materials. [Link]
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UV-vis spectra of PC 71 BM and PC 61 BM, both in toluene. (n.d.). ResearchGate. [Link]
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Optical absorption spectra of PT :PC 61 BM (THF), PT :PC 71 BM (THF) and. (n.d.). ResearchGate. [Link]
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Lindqvist, J., et al. (2015). Fluorescence and UV/VIS absorption spectroscopy studies on polymer blend films for photovoltaics. SPIE Digital Library. [Link]
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Phenyl-C61-butyric acid methyl ester. (n.d.). Wikipedia. [Link]
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PC70BM (-Phenyl-C71-butyric acid methyl ester). (n.d.). Novapuri. [Link]
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Bernardo, G., et al. (2020). Different agglomeration properties of PC61BM and PC71BM in photovoltaic inks – a spin-echo SANS study. RSC Advances. [Link]
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